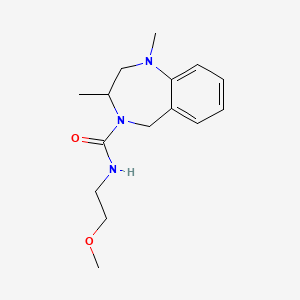
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide, also known as FMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMP belongs to the class of compounds known as sulfonamides, which are widely used in medicine due to their antibacterial and anticonvulsant properties. However, FMP has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research.
作用機序
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide exerts its effects through inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in promoting tumor growth and survival. By inhibiting CAIX, this compound can disrupt the tumor microenvironment and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have anticonvulsant and analgesic effects. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide is its unique chemical structure, which sets it apart from other sulfonamides and makes it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some lab experiments. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
将来の方向性
There are many potential future directions for research involving 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide. One area of interest is the development of this compound-based therapies for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, this compound is a promising compound that has the potential to be developed into a valuable therapeutic agent in the future.
合成法
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzoyl chloride with N-methyl-N-methylsulfonylpropanamide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using techniques such as column chromatography and recrystallization.
科学的研究の応用
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide has been studied for its potential as a therapeutic agent in various fields of medicine. One area of research involves its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response that can contribute to chronic inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research involves this compound's potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-13(17(2,15)16)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFAARYXRIOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC(=CC=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

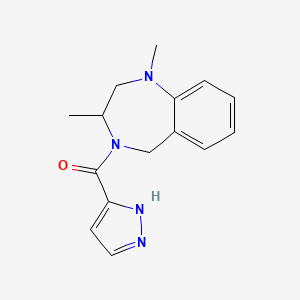

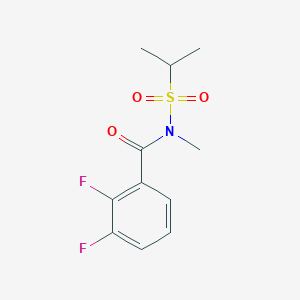
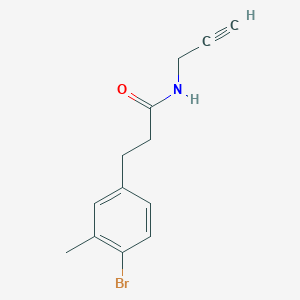
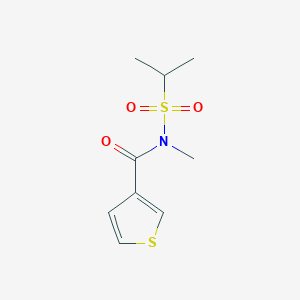


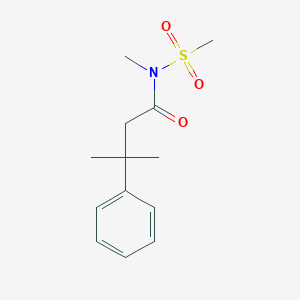

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

